Glyceryl 1-monooctanoate (also known as this compound) is a monoglyceride derivative structurally related to glycerol monolaurate (GML) that has demonstrated broad-spectrum antimicrobial activity against pathogenic yeast, Gram-positive, and Gram-negative bacteria [1]. This compound belongs to the family of fatty acid monoesters of glycerol, which are known for their surface-active properties and antimicrobial efficacy [2] [3]. With the molecular formula C₁₁H₂₂O₄ and a molecular weight of 218.29 g/mol, this compound represents an important class of antimicrobial lipids with potential applications in pharmaceutical formulations, food preservation, and clinical therapeutics [1].
The antimicrobial activity of monoglycerides like this compound is particularly valuable in an era of increasing antibiotic resistance, as these compounds typically act through non-specific membrane disruption mechanisms that may reduce the likelihood of resistance development [4]. Research has demonstrated that bacteria such as Staphylococcus aureus do not develop resistance to related compounds like glycerol monolaurate even after year-long passage on sub-inhibitory concentrations, suggesting a valuable property profile for long-term use [4]. This technical guide comprehensively summarizes the antimicrobial activity, experimental protocols, mechanisms of action, and potential applications of this compound for researchers and drug development professionals.
This compound exhibits broad-spectrum activity against a diverse range of microorganisms, including pathogenic fungi, Gram-positive bacteria, and Gram-negative bacteria [1]. The minimum inhibitory concentrations (MICs) vary significantly across different microbial species, reflecting differences in cellular structure and susceptibility to monoglyceride action.
Table 1: Antimicrobial Spectrum of this compound
| Microorganism Type | Specific Species | Minimum Inhibitory Concentration (MIC) | Key Findings |
|---|---|---|---|
| Pathogenic Yeast | Candida albicans | 200 mg/L | Demonstrated significant antifungal activity against common pathogenic yeast [1]. |
| Gram-positive Bacteria | Staphylococcus aureus | Not fully quantified | Suppressed growth effectively; related monoglycerides showed bactericidal activity at 0.3 mM [2] [1]. |
| Gram-negative Bacteria | Escherichia coli, Klebsiella pneumoniae | Not fully quantified | Showed growth suppression despite inherent resistance of Gram-negative bacteria to monoglycerides [1]. |
| Saprophytic Fungi | Aspergillus niger, Penicillium roqueforti, Penicillium jensenii | ≤32.5 mg/L | Effective inhibition across various fungal species at low concentrations [1]. |
| Dermatophytes | Trichophyton mentagrophytes, Trichophyton rubrum | ≤32.5 mg/L | Demonstrated potential for treating fungal skin infections [1]. |
The antibacterial efficacy of this compound against Gram-positive bacteria is particularly notable. Research on structurally related compounds reveals that glycerol monolaurate (GML) exhibits potent bactericidal activity against Staphylococcus aureus at concentrations as low as 0.3 mM in biofilm cultures, with even greater activity against Streptococcus pyogenes (0.05 mM) [4]. This enhanced activity against streptococci compared to staphylococci may be attributed to the absence of glycerol ester hydrolase (GEH) in streptococci, an enzyme that cleaves GML into less active lauric acid and glycerol in staphylococci [4].
Table 2: Comparative Activity of this compound and Related Compounds
| Compound | Activity Against S. aureus | Activity Against S. pyogenes | Anti-biofilm Activity | Synergy with Antibiotics |
|---|---|---|---|---|
| This compound | Suppresses growth [1] | Not specifically tested | Not tested | Not tested |
| Glycerol Monolaurate (GML) | Bactericidal at 0.25-0.3 mM [2] [4] | Bactericidal at 0.05 mM [4] | Eliminates detectable viable biofilm bacteria at 0.3 mM [2] | Synergistic with gentamicin and streptomycin [2] |
| Lauric Acid | Bactericidal at 50 mM [4] | Bactericidal at 50 mM [4] | Eliminates detectable viable biofilm bacteria at 0.3 mM [2] | Synergistic with gentamicin and streptomycin [2] |
For Gram-negative bacteria, the intrinsic resistance mechanisms associated with their outer membrane structure pose a challenge for monoglyceride activity. However, this compound has demonstrated growth suppression against Escherichia coli and Klebsiella pneumoniae [1]. Research on related compounds shows that the lipopolysaccharide (LPS) layer in Gram-negative bacteria acts as a barrier to monoglyceride penetration, but this resistance can be overcome through formulation approaches including the use of cation chelators like EDTA or acidic pH conditions that disrupt the LPS structure [4].
The antifungal properties of this compound are particularly impressive, with low MIC values (≤32.5 mg/L) observed against a broad spectrum of filamentous fungi and dermatophytes [1]. This suggests potential applications not only against systemic fungal infections but also for topical treatments of superficial fungal infections and preservation of products susceptible to fungal contamination.
Standardized protocols for evaluating the antimicrobial activity of this compound follow modifications of Clinical and Laboratory Standards Institute (CLSI) guidelines [2]. For broth-based susceptibility testing:
For time-kill assays to determine bactericidal versus bacteriostatic activity:
Biofilm models provide more clinically relevant assessment for infections involving indwelling devices or chronic infections:
The following workflow diagram illustrates the key experimental procedures for assessing the antimicrobial activity of this compound:
Diagram 1: Experimental workflow for evaluating this compound antimicrobial activity, covering both planktonic and biofilm models.
To evaluate potential synergistic interactions between this compound and conventional antibiotics:
The antimicrobial activity of this compound and related monoglycerides involves multiple mechanisms that target microbial membranes and cellular processes:
The primary mechanism of action for monoglycerides is disruption of microbial membranes [3] [4]. As surfactant molecules, monoglycerides incorporate into lipid bilayers, causing membrane permeability and loss of potential difference across the membrane. This membrane disruption leads to leakage of cellular contents and ultimately cell death. The interaction with membranes is nonspecific, making development of resistance less likely compared to target-specific antibiotics [4]. Research has shown that even after year-long passage of Staphylococcus aureus on sub-growth inhibitory concentrations of GML, resistance does not develop, highlighting a significant advantage of this class of antimicrobials [4].
At sub-inhibitory concentrations, related monoglycerides like GML demonstrate inhibition of exotoxin production in Gram-positive bacteria including Staphylococcus aureus and Streptococcus pyogenes [4]. This inhibition occurs through interference with bacterial signal transduction systems that regulate virulence factor expression. Specifically, GML inhibits the production of toxic shock syndrome toxin-1 (TSST-1), alpha-hemolysin, and other exoproteins through membrane-mediated effects on signal transduction [2] [4]. This anti-virulence property is particularly valuable as it may reduce pathogenicity without imposing strong selective pressure for resistance development.
Monoglycerides exhibit enhanced activity against biofilm-embedded bacteria compared to many conventional antibiotics. Scanning electron microscopy studies of GML-treated Staphylococcus aureus biofilms reveal that the compound alters the extracellular polymeric substance (EPS), creating a more porous matrix structure that may facilitate improved antibiotic penetration to embedded bacteria [2]. This matrix-modifying effect, combined with direct antimicrobial activity, contributes to the efficacy of monoglycerides against biofilm-associated infections.
The following diagram illustrates the multifaceted mechanisms of antimicrobial action for this compound and related monoglycerides:
Diagram 2: Multifaceted mechanisms of antimicrobial action of this compound targeting cellular structures, virulence, and biofilms.
The inherent activity of monoglycerides against Gram-negative bacteria is limited due to the outer membrane barrier function of lipopolysaccharide (LPS) in these organisms [4]. However, research on GML has demonstrated that this limitation can be overcome through formulation approaches that disrupt the LPS layer. The addition of cation chelators like EDTA or creation of acidic pH conditions (pH 5.0-6.0) significantly enhances monoglyceride activity against otherwise resistant Gram-negative bacteria including Pseudomonas aeruginosa and Enterobacteriaceae [4]. This approach expands the potential applications of this compound to include a broader spectrum of pathogens.
This compound has limited aqueous solubility, requiring appropriate formulation strategies for optimal antimicrobial efficacy:
Proper storage conditions are essential for maintaining the antimicrobial efficacy of this compound:
This compound shows potential for use in combination therapies:
This compound represents a promising broad-spectrum antimicrobial compound with activity against diverse pathogenic fungi, Gram-positive bacteria, and some Gram-negative bacteria. Its multiple mechanisms of action, including membrane disruption, inhibition of virulence factor production, and biofilm matrix modification, make it an attractive candidate for further development, particularly in an era of increasing antibiotic resistance.
Future research directions should include:
| Activity Type | Test Organism / System | Key Metric & Value | Experimental Context / Notes |
|---|---|---|---|
| Antifungal Activity | Candida albicans (pathogenic yeast) | MIC: 200 mg/L [1] | Minimum Inhibitory Concentration (MIC) after 30 days [1] |
| Antifungal Activity | Aspergillus niger, Penicillium spp., Trichophyton spp. | Effective suppression: 0-32.5 mg/L [1] | Concentration range showing growth suppression over 30 days [1] |
| Antibacterial Activity | Staphylococcus aureus (Gram-positive), Escherichia coli, Klebsiella pneumoniae (Gram-negative) | Effective suppression [1] | Qualitative confirmation of broad-spectrum activity; specific MIC not provided [1] |
| Immunomodulatory Activity | Human primary T cells | Significant functional suppression: 10 μg/mL [2] | Dose that potently abrogated calcium influx and cytokine production [2] |
| Cytotoxicity (T cells) | Human primary T cells | Drastic viability decrease: >50 μg/mL [2] | 24-hour treatment; lower doses (0.1-50 μg/mL) showed little to no toxicity [2] |
| Immunomodulatory Activity | Avian macrophage (HD11 cell line) | Enhanced phagocytosis: 10 μg/mL [3] | Concentration that boosted phagocytic activity without affecting cell viability [3] |
The biological effects of glyceryl 1-monooctanoate appear to stem from its ability to integrate into and disrupt lipid bilayers. The mechanisms can be divided into two main categories:
As an amphiphilic molecule (having both hydrophilic and hydrophobic parts), this compound can incorporate into microbial cell membranes. This integration is thought to disrupt the packing of membrane lipids, compromising membrane integrity and function [1]. This can lead to:
This mechanism explains its broad-spectrum activity against bacteria (both Gram-positive and Gram-negative), pathogenic yeasts like Candida albicans, and saprophytic and pathogenic fungi [1].
Research on similar monoglycerides, particularly Glycerol Monolaurate (GML), provides a strong model for how this compound might affect mammalian immune cells. The proposed mechanism involves disrupting the lipid organization in the plasma membrane, which is crucial for organizing signaling molecules [2].
The following diagram illustrates this signaling disruption pathway based on studies of GML in human T cells.
Diagram 1: Proposed immunomodulatory mechanism of glycerol monolaurate (GML) in human T cells, which serves as a model for this compound [2].
A separate study in avian macrophages showed that GML can also exert effects by suppressing the NF-κB signaling pathway, a key regulator of inflammation, and by modulating macrophage polarization towards an anti-inflammatory (M2) state [3].
For researchers looking to validate or explore these mechanisms, here are detailed methodologies from the cited literature.
This method is adapted from studies determining the Minimum Inhibitory Concentration (MIC) against various fungi and bacteria [1].
This protocol is derived from mechanistic studies on human primary T cells [2].
The dual antimicrobial and immunomodulatory profile of this compound makes it a compelling candidate for several applications:
This table consolidates the fundamental identifying information for the compound referenced by HMDB ID HMDB0254850.
| Property | Description |
|---|---|
| Common Name | 2,3-Dihydroxypropyl octanoate; rac-1-monooctanoylglycerol [1] |
| HMDB ID | HMDB0254850 [1] |
| Status | Detected but not Quantified in human blood [1] |
| Chemical Formula | C₁₁H₂₂O₄ [1] [2] |
| Average Molecular Weight | 218.29 g/mol [1] [2] |
| IUPAC Name | 2,3-dihydroxypropyl octanoate [1] |
| SMILES | CCCCCCCC(=O)OCC(O)CO [1] |
| InChI Key | GHBFNMLVSPCDGN-UHFFFAOYSA-N [1] |
| Description | An ester derived from glycerol and octanoic acid; belongs to the class of 1-monoacylglycerols. It is part of the human exposome (found in individuals exposed to it) [1] [2]. |
While direct mechanistic studies on glyceryl 1-monooctanoate were not located, research on structurally related medium-chain monoglycerides provides context for its potential biological roles.
The following diagram illustrates this immunomodulatory mechanism based on research into glycerol monolaurate, which may provide a model for investigating related compounds.
Figure 1: Proposed immunomodulatory mechanism of medium-chain monoglycerides like GML on T-cell signaling, based on experimental research [4].
This section provides the fundamental identifiers and properties of the compound.
| Property | Details |
|---|---|
| IUPAC Name | 2,3-dihydroxypropyl octanoate [1] |
| Molecular Formula | C₁₁H₂₂O₄ [1] [2] |
| Molecular Weight | 218.29 g/mol [1] [2] |
| CAS Number | 26402-26-6 (primary); 502-54-5 [1] [3] [2] |
| FDA UNII | MCF579Z59B [1] |
| Lipid Number | MG 8:0 [2] |
| Canonical SMILES | CCCCCCCC(=O)OCC(CO)O [1] |
| InChI Key | GHBFNMLVSPCDGN-UHFFFAOYSA-N [1] |
| Purity | >99% (Research Grade) [2] |
| Physical State | Liquid [2] |
| Other Names | Monocaprylin, Glycerol Monooctanoate, Glyceryl Monocaprylate, Capmul MCM-C8, Moctanin [1] [4] [2] |
Glyceryl Monocaprylate has a specific and well-documented history in pharmaceutical development.
The following diagram illustrates the clinical decision pathway for its use.
For research purposes, here are the physical property estimates and supplier details available.
| Parameter | Value / Description |
|---|---|
| Boiling Point | 339.95 °C @ 760.00 mm Hg (est) [3] |
| Flash Point | 123.4 °C (est) [3] |
| logP (o/w) | 1.915 (est) [3] |
| Water Solubility | 1229 mg/L @ 25 °C (est) [3] |
| Documentation | Certificate of Analysis (typical for research suppliers) [2] |
| Sample Suppliers | Larodan (Research Grade), BOC Sciences, TCI America [3] [2] |
It is useful to contrast Glyceryl Monocaprylate with its longer-chain analog, Glycerol Monostearate (GMS), a common emulsifier.
| Feature | Glyceryl Monocaprylate (MG 8:0) | Glycerol Monostearate (GMS) (MG 18:0) |
|---|---|---|
| Chain Length | Medium-chain (C8) [1] [2] | Long-chain (C18) [5] [6] |
| Molecular Formula | C₁₁H₂₂O₄ [1] | C₂₁H₄₂O₄ [5] [6] |
| Molecular Weight | 218.29 g/mol [1] | 358.56 g/mol [5] [6] |
| Physical State | Liquid [2] | White, waxy solid [5] [7] |
| Primary Industry Use | Pharmaceutical (gallstone dissolution) [4] | Food, Cosmetics, Pharmaceuticals (emulsifier) [5] [7] |
| Main Function | Cholesterol solvent [4] | Emulsifier, thickening, anticaking, stabilizer [5] [7] |
While the search results do not contain a step-by-step methodology for gallstone dissolution experiments, the clinical use provides a framework for core experimental design.
Key Experimental Considerations:
Rectal drug delivery represents a valuable administration route for compounds requiring bypass of hepatic first-pass metabolism, protection from gastrointestinal degradation, or application in patients with swallowing difficulties or vomiting. The rectal environment provides relatively constant conditions with low enzymatic activity and neutral pH (7.2-7.4), favorable for drugs with poor oral absorption or stability issues in the gastrointestinal tract [1] [2]. Despite these advantages, rectal delivery faces challenges including limited absorption surface area (200-400 cm² in adults), small fluid volume (1-3 mL), and potential patient compliance issues [1] [2]. To overcome these limitations, hollow-type suppositories have been developed as an advanced delivery system that separates the drug formulation from the suppository base, allowing for improved stability, controlled release, and reduced incompatibilities [3].
Glyceryl 1-monooctanoate (also known as 1-monooctanoin, monocaprylin, CAS 502-54-5) is a monoglyceride derivative that has demonstrated significant potential as an absorption enhancer in rectal formulations. This compound exhibits dual functionality as both a permeation enhancer and a broad-spectrum antimicrobial agent, making it particularly valuable for rectal delivery systems [4] [5]. Research has confirmed that this compound significantly improves rectal absorption of poorly absorbed drugs such as gentamicin and cefazolin, with enhancement effects observed at quantities as low as 300 mg in suppository formulations [4] [6]. The compound's compatibility with various suppository bases including Witepsol H-15 and its presence in commercial lipid-based absorption enhancers (e.g., MGK) further supports its pharmaceutical utility [4] [6].
This compound possesses specific physicochemical characteristics that determine its pharmaceutical behavior. The compound appears as a white to off-white solid with molecular weight of 218.29 g/mol and the chemical formula C₁₁H₂₂O₄ [5] [7]. It features amphiphilic properties due to its molecular structure containing both hydrophilic glycerol groups and hydrophobic octanoic acid chain, enabling surface-active behavior. The compound demonstrates good solubility in organic solvents and limited solubility in water, which contributes to its effectiveness in stabilizing oil-in-water emulsions [7].
Table 1: Physicochemical Properties of this compound
| Property | Specification | Reference |
|---|---|---|
| CAS Number | 502-54-5 | [5] [7] |
| Molecular Formula | C₁₁H₂₂O₄ | [5] [7] |
| Molecular Weight | 218.29 g/mol | [5] [7] |
| Appearance | White to off-white solid | [5] [7] |
| Solubility in DMSO | 100 mg/mL (458.11 mM) | [5] |
| Critical Micelle Concentration | Not fully characterized | - |
The biological activity profile of this compound encompasses both antimicrobial effects and absorption enhancement capabilities. As an antimicrobial, it demonstrates broad-spectrum activity against pathogenic yeast including Candida albicans (MIC = 200 mg/L) and Candida parapsilosis, as well as Gram-positive (Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli, Klebsiella pneumoniae) [5]. The compound also exhibits antifungal activity against saprophytic fungi (Aspergillus niger, Penicillium species) and pathogenic fungi (Trichophyton mentagrophytes and Trichophyton rubrum) at concentrations ranging from 0-32.5 mg/L over 30 days of exposure [5].
Pharmaceutically, this compound serves as a potent absorption enhancer for rectal delivery. Studies demonstrate its ability to significantly improve the rectal absorption of poorly absorbed drugs such as antibiotics. In rabbit models, hollow-type suppositories containing 300 mg of this compound enhanced gentamicin absorption, achieving therapeutic plasma levels (Cₘₐₓ = 3.5 ± 0.3 μg/mL) even with reduced drug amounts (6 mg vs. 60 mg) [4]. Similar enhancement effects were observed for cefazolin in rat models, where this compound was identified as the primary active component in commercial absorption-enhancing mixtures [6].
Table 2: Biological and Pharmaceutical Properties of this compound
| Property | Specification | Reference |
|---|---|---|
| Antimicrobial Spectrum | Broad-spectrum vs. bacteria, yeast, fungi | [5] |
| MIC vs. Candida albicans | 200 mg/L | [5] |
| Absorption Enhancement | Confirmed for gentamicin, cefazolin | [4] [6] |
| Effective Concentration | ~300 mg in suppository | [4] |
| Toxicity Profile | Low toxicity, suitable for pharmaceutical use | [7] |
Hollow-type suppositories represent a specialized dosage form designed with a separate compartment for the active pharmaceutical ingredient, distinct from the suppository body. This configuration provides significant advantages over conventional suppositories, including reduced drug-base interactions, improved stability for incompatible compounds, and flexible dosing capabilities [3]. Two primary designs have been developed:
Type I Design: Features a hollow cavity containing the drug, with the suppository body composed of a mixture of standard suppository base (e.g., Witepsol H-15) and this compound, or this compound alone [4].
Type II Design: Consists of a suppository body made of standard base material (e.g., Witepsol H-15) with a cavity containing both the drug and this compound [4].
Research indicates that both designs effectively promote drug absorption, with the enhancement effect reaching a plateau at approximately 300 mg of this compound, beyond which additional amounts provide no further absorption improvement [4].
The selection of appropriate suppository bases is critical for optimal performance of hollow-type formulations. Bases are typically classified as either oleaginous (fatty) or water-soluble/miscible, each offering distinct advantages for specific applications [8]:
Oleaginous Bases: Include theobroma oil (cocoa butter) and synthetic triglyceride mixtures (e.g., Witepsol H-15, Fattibase, Wecobee series). These bases melt at body temperature, requiring careful temperature control during preparation to prevent polymorphic changes that could alter melting characteristics [8].
Water-Soluble/Miscible Bases: Comprise glycerinated gelatin or various polyethylene glycol (PEG) polymers. These bases dissolve in rectal fluid rather than melting, often providing more prolonged drug release profiles. PEG bases can be blended in different molecular weight combinations to achieve desired hardness and dissolution characteristics [8].
Table 3: Formulation Parameters for Hollow-Type Suppositories
| Parameter | Options | Considerations |
|---|---|---|
| Suppository Design | Type I (enhancer in body) or Type II (enhancer in cavity) | Type I may provide more uniform distribution; Type II allows direct drug-enhancer contact |
| Base Type | Oleaginous (Witepsol H-15) or Water-miscible (PEG blends) | Oleaginous bases melt at body temperature; PEG bases dissolve slowly |
| This compound Concentration | 100-300 mg/suppository | Maximum enhancement at ~300 mg; higher concentrations not beneficial |
| Drug Loading | Dependent on potency and solubility | Consider displacement value for accurate dosing |
| Shell Material (3D Printed) | PVA, HPMC HME 15LV, PLA | PVA and HPMC offer water-solubility; PLA provides sustained release |
The following diagram illustrates the comprehensive preparation workflow for this compound hollow-type suppositories, incorporating both conventional and advanced manufacturing techniques:
The fusion molding technique represents the most widely used approach for laboratory-scale suppository preparation [9] [8]. This protocol details the preparation of Type I hollow-type suppositories with this compound incorporated in the suppository body:
Step 1: Base Preparation: Weigh appropriate amounts of suppository base (e.g., Witepsol H-15). For a batch of 10 suppositories, use 20 g base (assuming 2 g blank weight). Grate the base if in solid form to facilitate melting [9].
Step 2: Melting Process: Melt the base material using a water bath maintained at 35-40°C. Critical note: For cocoa butter bases, do not exceed 35°C to prevent polymorphic changes that would lower the melting point and compromise stability [8].
Step 3: Enhancer Incorporation: Add 3 g this compound (300 mg/suppository) to the melted base. Maintain gentle stirring until a homogeneous mixture is achieved [4].
Step 4: Mold Preparation: Pre-cool suppository molds to 10-15°C. Lightly lubricate with mineral oil or silicone spray if necessary [9].
Step 5: Partial Filling: Pour the base-enhancer mixture into molds, filling only to 2/3 capacity to create space for the drug cavity. Allow to partially solidify [4].
Step 6: Cavity Formation: Using a pre-cooled rod or instrument, create a uniform cavity in the center of each suppository. The cavity size should be proportional to the drug volume [3].
Step 7: Drug Loading: Precisely weigh the drug substance and fill into the cavities. For liquid formulations, use a micropipette for accurate dispensing [4].
Step 8: Sealing: Seal the drug-filled cavities with a small amount of the base-enhancer mixture. Apply slight excess to ensure complete encapsulation [3].
Step 9: Cooling and Removal: Allow the suppositories to completely solidify at 2-8°C for 30 minutes. Carefully remove from molds and inspect for defects [9].
Step 10: Packaging and Storage: Individually wrap suppositories in foil or plastic packaging. Store at controlled room temperature or refrigerated conditions depending on the base characteristics [8].
Fused deposition modeling paired with hot-melt extrusion represents an innovative approach for producing hollow-type suppository shells with precise dimensions and customized release properties [3]:
Step 1: Formulation Development: Prepare polymer blends containing drug-compatible materials such as polyvinyl alcohol (PVA), hydroxypropyl methylcellulose (HPMC HME 15LV), or polyethylene glycol (PEG) blends. For water-soluble shells, PVA and HPMC are preferred [3].
Step 2: Hot-Melt Extrusion: Process the polymer blends using a twin-screw hot-melt extruder at temperatures specific to the polymer system (typically 100-150°C). Produce filaments with diameter of 1.75 mm or 2.85 mm compatible with FDM printers [3].
Step 3: 3D Model Design: Create a digital suppository shell model using CAD software. Optimal dimensions include torpedo-shape with 12 mm maximum diameter, 10 mm bottom diameter, and 6 mm high arc-shaped top for easy insertion. Incorporate side release pores of 2 mm diameter for controlled drug release [3].
Step 4: Shell Printing: Use FDM 3D printing with optimized parameters: nozzle temperature according to polymer requirements, build plate temperature of 50-60°C, layer height of 0.1-0.2 mm, and print speed of 20-40 mm/s [3].
Step 5: Drug Loading: Fill the printed shells with drug-glyceryl 1-monooctanoate mixture (for Type II design) or drug alone (for Type I design). For liquid or semi-solid formulations, use precision syringe dispensers [3].
Step 6: Shell Sealing: Seal the filled shells using a compatible polymer solution as adhesive. Alternatively, design interlocking components that snap closed after filling [3].
Drug release characterization from hollow-type suppositories provides critical quality assessment and predictive in vivo performance data [3]:
Apparatus Selection: Use USP Apparatus 1 (basket) or 2 (paddle) with modified sinkers for suppository evaluation. The flow-through method may better simulate rectal conditions [10].
Dissolution Medium: Phosphate buffer pH 7.4 maintained at 37±0.5°C to simulate rectal fluid. Addition of surfactants (e.g., 0.5-1% polysorbate 80) may be necessary for hydrophobic drugs [1].
Sample Collection: Withdraw aliquots at predetermined time points (e.g., 15, 30, 60, 120, 240, 360 minutes). Filter samples through 0.45 μm membrane filters before analysis [3].
Analytical Methods: Employ UV-Vis spectroscopy, HPLC, or UPLC for drug quantification. Calculate cumulative drug release and determine release kinetics (zero-order, first-order, Higuchi, Korsmeyer-Peppas) [3].
Animal models provide essential preclinical data on absorption enhancement efficacy of this compound-containing suppositories [4] [6]:
Animal Model Selection: Use conscious rabbits or rats of appropriate strain, age, and weight. House animals with standard diet and fasting conditions prior to experimentation (typically 12-18 hours with free access to water) [4].
Dosing Protocol: Administer single suppository containing test drug with and without this compound (300 mg) using appropriate insertion technique. Include control groups receiving intravenous formulation for absolute bioavailability calculations [4].
Blood Sampling: Collect serial blood samples (0.5-1.0 mL) at predetermined time points via venous catheter or separate venipuncture. Typical sampling schedule: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration [4].
Sample Analysis: Process blood samples to plasma or serum. Analyze drug concentrations using validated bioanalytical methods (LC-MS/MS preferred for sensitivity and specificity) [4].
Pharmacokinetic Analysis: Calculate key parameters including Cₘₐₓ, Tₘₐₓ, AUC₀–t, AUC₀–∞, t₁/₂, and mean residence time (MRT). Compare parameters between enhanced and non-enhanced formulations to determine absorption enhancement ratio [4] [6].
Hollow-type suppositories containing this compound are particularly suitable for specific therapeutic applications and drug categories:
Antibiotic Delivery: The formulation has proven effective for antibiotics with poor oral absorption such as gentamicin and cefazolin. Research demonstrates that this compound enables therapeutic plasma levels of gentamicin with 90% dose reduction (from 60 mg to 6 mg) while maintaining effective concentrations [4] [6].
Drugs with Extensive First-Pass Metabolism: Compounds such as diclofenac, ibuprofen, and prochlorperazine benefit from rectal administration which partially bypasses hepatic first-pass effect, and further enhanced by this compound [2] [10].
Pediatric and Geriatric Applications: The hollow-type design allows dose flexibility for personalized medicine approaches in special populations where swallowing difficulties or metabolism differences present challenges [2] [3].
Local Rectal Disorders: Anti-inflammatory drugs (e.g., mesalazine, budesonide, hydrocortisone) for inflammatory bowel disease benefit from enhanced local absorption while the antimicrobial properties of this compound provide adjunct therapy [1] [2].
Several critical factors require attention during formulation development of this compound hollow-type suppositories:
Regulatory Status: this compound is typically classified as "for research use only" by suppliers, requiring appropriate regulatory approval for inclusion in finished pharmaceutical products [5].
Stability Considerations: The ester bond in this compound may be susceptible to hydrolysis under certain conditions. Conduct comprehensive stability studies including forced degradation to establish appropriate formulation and storage conditions [7].
Manufacturing Scale-Up: Transition from laboratory-scale fusion molding to commercial production requires specialized equipment for high-volume suppository manufacturing. 3D printing approaches face significant scale-up challenges for mass production [9] [3].
Patient Compliance: Cultural and personal preferences may limit rectal formulation acceptance. Provide clear administration instructions, including proper insertion techniques and post-administration positioning to enhance patient education and compliance [8] [2].
This compound hollow-type suppositories represent a promising drug delivery strategy for enhancing rectal absorption of challenging pharmaceutical compounds. The unique properties of this compound as both an absorption enhancer and antimicrobial agent provide dual functionality in rectal formulations. The hollow-type design addresses common limitations of conventional suppositories by separating drug and base components, thereby improving stability and enabling flexible dosing.
The integration of advanced manufacturing technologies such as 3D printing offers new possibilities for personalized suppository design with customized release profiles. As research continues to elucidate the mechanisms of this compound's absorption enhancement effects, this delivery platform holds significant potential for addressing formulation challenges across multiple therapeutic areas, particularly for drugs with poor oral bioavailability or extensive first-pass metabolism.
This compound is a glycerol monolaurate derivative recognized for its broad-spectrum antimicrobial properties. It is effective against pathogenic yeasts like Candida albicans, as well as Gram-positive and Gram-negative bacteria [1] [2]. The following table summarizes its key biological activities:
| Organism Category | Specific Organisms Tested | Key Activity Findings |
|---|---|---|
| Pathogenic Yeast | Candida albicans | MIC: 200 mg/L (0.2 mg/mL) [1]. |
| Candida parapsilosis | Suppressed growth [1] [2]. | |
| Saprophytic Fungi | Aspergillus niger, Penicillium spp., Alternaria sp., Phoma sp. | Growth inhibition observed at 0-32.5 mg/L over 30 days [1]. |
| Pathogenic Fungi | Trichophyton mentagrophytes, Trichophyton rubrum | Growth inhibition observed at 0-32.5 mg/L over 30 days [1]. |
| Gram-positive Bacteria | Staphylococcus aureus | Suppressed growth [1] [2]. |
| Gram-negative Bacteria | Escherichia coli, Klebsiella pneumoniae | Suppressed growth [1] [2]. |
This protocol is adapted from standard methods [3] [4] for determining the Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans.
The workflow for this protocol is summarized in the following diagram:
Glyceryl 1-monooctanoate (also known as monooctanoin or monocaprylin) is a glycerol monoester fatty acid derivative with established broad-spectrum antimicrobial activity [1] [2]. Its chemical structure consists of an octanoic (caprylic) acid chain esterified to a glycerol backbone, conferring amphiphilic properties that contribute to its mechanism of action against microbial membranes [1]. This document provides a standardized framework for evaluating the antimicrobial efficacy of this compound in laboratory settings, outlining detailed protocols for minimum inhibitory concentration (MIC) determination, biofilm assays, and synergy studies, supported by quantitative data and analytical workflows.
This compound exhibits a broad spectrum of antimicrobial activity, effectively inhibiting the growth of various pathogenic fungi, Gram-positive, and Gram-negative bacteria [1].
| Test Organism | Strain Example | MIC Value / Effective Concentration | Experimental Conditions & Notes |
|---|---|---|---|
| Pathogenic Yeast | |||
| Candida albicans | Not Specified | 200 mg/L [1] | 30-day incubation period [1] |
| Candida parapsilosis | Not Specified | Suppressed [1] | Growth suppression observed [1] |
| Gram-positive Bacteria | |||
| Staphylococcus aureus | MN8 | 0.25 mM (~55 mg/L) [4] | Bactericidal (≥3 log reduction) [4] |
| Streptococcus pyogenes | T253 | 0.05 mM (~11 mg/L) [4] | Bactericidal; lacks esterases [4] |
| Gram-negative Bacteria | |||
| Escherichia coli | Not Specified | Suppressed [1] | Growth suppression observed [1] |
| Klebsiella pneumoniae | Not Specified | Suppressed [1] | Growth suppression observed [1] |
| Saprophytic & Pathogenic Fungi | |||
| Aspergillus niger | Not Specified | ≤ 32.5 mg/L [1] | 30-day incubation; growth inhibition [1] |
| Penicillium spp. | P. roqueforti, P. jensenii | ≤ 32.5 mg/L [1] | 30-day incubation; growth inhibition [1] |
| Trichophyton spp. | T. mentagrophytes, T. rubrum | ≤ 32.5 mg/L [1] | 30-day incubation; growth inhibition [1] |
| Parameter | This compound | Lauric Acid |
|---|---|---|
| Bactericidal Concentration (S. aureus) | 0.25 mM [4] | 50 mM [4] |
| Bactericidal Concentration (S. pyogenes) | 0.05 mM [4] | 50 mM [4] |
| Relative Potency | ~200x more effective than lauric acid against S. aureus [4] | Baseline |
| Exotoxin Inhibition | Effective at sub-growth inhibitory concentrations [4] | Also effective, but requires higher concentrations [4] |
The primary antimicrobial mechanism of glycerol monoesters like this compound involves the disruption of microbial membrane integrity [5] [4]. The amphiphathic structure allows the molecule to integrate into the lipid bilayer, which can:
The following diagram illustrates the multi-faceted mechanism of action of this compound on bacterial cells.
This protocol is adapted from standardized methods for antimicrobial susceptibility testing [6] and specific applications for lipid-based compounds [4].
4.1.1 Workflow Diagram
4.1.2 Materials and Reagents
4.1.3 Step-by-Step Procedure
This compound demonstrates significant activity against bacterial biofilms, both preventing formation and eradicating mature structures [5] [4].
4.2.1 Materials and Reagents
4.2.2 Step-by-Step Procedure
This compound can act synergistically with certain classes of antibiotics, particularly aminoglycosides, to enhance bacterial killing [5].
4.3.1 Procedure
The poor aqueous solubility of this compound can be overcome through formulation strategies that enhance its bioavailability and antimicrobial efficacy [3].
Cubosomes represent a cutting-edge nanotechnology platform in drug delivery, consisting of nanostructured lipid particles with unique bicontinuous cubic architectures. These self-assembled systems are formed from specific amphiphilic lipids such as glyceryl monooleate (GMO) in the presence of appropriate stabilizers, creating a complex three-dimensional structure with two distinct hydrophilic regions separated by a lipid bilayer. This honeycomb-like organization provides exceptional encapsulation capabilities for hydrophilic, hydrophobic, and amphiphilic compounds, making cubosomes superior to conventional vesicular systems like liposomes. The thermodynamic stability, high interfacial area, and tunable release profiles of cubosomes have positioned them as promising carriers for various therapeutic applications, including targeted cancer therapy, oral drug delivery, transdermal administration, and ocular delivery systems [1] [2].
The significance of cubosome technology in advanced drug delivery stems from their remarkable structural properties and versatile functionality. Unlike liposomes that typically feature spherical bilayer structures, cubosomes maintain a bicontinuous cubic phase with internal water channels that provide substantially higher surface area for drug encapsulation. This unique architecture enables high payload capacity and controlled release kinetics governed by diffusion through the well-defined channel structure. Additionally, cubosomes exhibit exceptional stability under physiological conditions and can be engineered to respond to specific biological stimuli such as pH changes, enzyme activity, or temperature variations. These characteristics have made cubosomes particularly valuable for addressing contemporary drug delivery challenges, including enhancing bioavailability of poorly soluble drugs, achieving site-specific targeting, and overcoming biological barriers [3] [4].
The formulation of functional cubosomes requires careful selection of amphiphilic lipids and stabilizing agents that determine the structural integrity and performance characteristics of the final nanocarrier. Glyceryl monooleate (GMO) stands as the predominant lipid choice for cubosome formation due to its well-established self-assembly properties and regulatory acceptance. GMO is classified as generally recognized as safe (GRAS) by the FDA and included in the Inactive Ingredients Guide, providing a solid regulatory foundation for pharmaceutical development. This amphiphilic lipid spontaneously forms cubic liquid crystalline phases when combined with water, creating the characteristic bicontinuous structure essential for cubosome functionality. As an alternative to GMO, phytantriol has emerged as a promising lipid excipient with enhanced stability against enzymatic degradation, particularly for oral delivery applications where esterase activity in the gastrointestinal tract might compromise GMO integrity [1] [5] [6].
Table 1: Core Components of Cubosome Formulations
| Component Type | Specific Examples | Functional Role | Typical Concentration |
|---|---|---|---|
| Amphiphilic Lipids | Glyceryl monooleate (GMO) | Primary structure-forming lipid | 2.5-5% (w/w) of dispersion |
| Phytantriol | Alternative lipid with enhanced stability | 2.5-5% (w/w) of dispersion | |
| Monoelaidin | Lipid component for specialized applications | Variable | |
| Stabilizers | Poloxamer 407 (Pluronic F127) | Primary steric stabilizer | 0.5-5% (w/w) |
| Poloxamer 188 | Alternative stabilizer | 0.5-5% (w/w) | |
| Polysorbates (Tween series) | Stabilizer for specific applications | 0.5-5% (w/w) | |
| Functional Additives | Polyethylene glycol (PEG 6000) | Surface modification for stealth properties | 5-10% (w/w of lipid) |
| Oleic acid | Membrane fluidity enhancer | GMO:OA molar ratio 2:1 to 4:1 |
Stabilizers represent critical formulation components that prevent colloidal aggregation and maintain nanostructural integrity. Poloxamer 407 (commercially known as Pluronic F127) serves as the gold standard stabilizer for cubosome systems, functioning through steric stabilization mechanisms where hydrophobic polyoxypropylene segments anchor into the lipid bilayer while hydrophilic polyoxyethylene chains extend into the aqueous medium, creating a protective barrier against particle aggregation. The effectiveness of Poloxamer 407 stems from its optimal molecular architecture that facilitates proper adsorption to the cubosome surface while maintaining sufficient chain mobility for steric repulsion. Other stabilizers including Poloxamer 188 and various polysorbates (Tween series) have also been successfully employed, with selection dependent on specific application requirements and compatibility with encapsulated active ingredients [2] [5].
Contemporary cubosome design frequently incorporates functional additives that enhance targeting capabilities or enable stimulus-responsive behavior. PEGylation—the covalent attachment or physical incorporation of polyethylene glycol chains—represents a widely employed strategy to impart stealth properties by reducing opsonization and extending systemic circulation half-life. Recent research demonstrates that PEG 6000 incorporation at 5-10% w/w (with respect to total lipid weight) significantly improves cubosome stability while potentially enhancing mucoadhesion for localized delivery applications. Oleic acid serves as another valuable additive that modulates membrane fluidity and enhances encapsulation efficiency for lipophilic compounds, with optimal performance typically achieved at GMO-to-oleic acid molar ratios between 2:1 and 4:1 [7].
The emerging frontier in cubosome functionalization involves ligand conjugation for active targeting and smart polymer incorporation for triggered drug release. Targeting moieties including antibodies, peptides, or aptamers can be grafted onto the cubosome surface to enable specific recognition of cell surface markers overexpressed in pathological conditions, particularly in oncology applications. Similarly, pH-sensitive components can be integrated to create cubosomes that remain stable at physiological pH (7.4) but rapidly release their payload in acidic microenvironments characteristic of tumors (pH 5.5-6.8) or inflammatory sites. This approach was elegantly demonstrated in a recent study where PEGylated cubosomes incorporating oleic acid exhibited minimal drug release (6.30% ± 0.33%) at pH 7.4 over 24 hours but significant release (70.00% ± 1.01%) at pH 5.5, creating an effective trigger mechanism for tumor-targeted delivery [7].
The top-down approach represents the most widely employed method for cubosome production, involving initial formation of a bulk cubic phase gel followed by fragmentation into colloidal dispersions using high-energy input. This method provides excellent control over internal nanostructure and typically yields cubosomes with well-defined cubic symmetry. The following protocol details the standardized preparation of GMO-based cubosomes using the top-down approach:
Step 1: Lipid Phase Preparation - Accurately weigh glyceryl monooleate (GMO) and any additional lipid components (e.g., oleic acid) in the specified ratios. For a standard formulation, use 2.5-5% (w/w) GMO relative to the final dispersion weight. Melt the lipid mixture at 60-70°C using a thermostatically controlled water bath until a homogeneous liquid is formed [8].
Step 2: Aqueous Phase Preparation - Dissolve the stabilizer (typically Poloxamer 407 at 0.5-5% w/w) in purified water preheated to the same temperature as the lipid phase (60-70°C). For drug-loaded cubosomes, hydrophilic active compounds can be incorporated into the aqueous phase at this stage [8] [5].
Step 3: Emulsion Formation - Add the lipid phase dropwise to the aqueous phase under continuous high-shear mixing using a rotor-stator homogenizer (e.g., Ultra-Turrax) at 10,000-18,500 rpm for 5-10 minutes. Maintain temperature at 60-70°C throughout this process to prevent lipid crystallization [8] [5].
Step 4: High-Pressure Homogenization - For further size reduction and uniformity, process the pre-emulsion using a high-pressure homogenizer at 10,000-15,000 psi for 3-5 cycles. Alternatively, probe sonication can be employed for small-scale production, applying 3 cycles of 5 minutes each with appropriate cooling intervals [2] [5].
Step 5: Cooling and Maturation - Allow the cubosomal dispersion to cool gradually to room temperature with gentle stirring. The cubic nanostructure typically forms spontaneously during this cooling stage as the system reaches thermodynamic equilibrium. Store the final dispersion at 4-25°C for further characterization and use [8].
Figure 1: Top-down preparation workflow for cubosome production
The bottom-up approach, also known as the hydrotrope method, utilizes solvent systems to facilitate spontaneous self-assembly of cubosomes upon dilution in aqueous media. This method offers advantages for heat-sensitive compounds and enables more straightforward scale-up while avoiding potentially destructive high-energy processing steps:
Step 1: Precursor Solution Preparation - Dissolve GMO (2.5-5% w/w) in a hydrotropic solvent such as ethanol (e.g., 4 mL ethanol per 90 mg GMO). Add any hydrophobic active compounds to this organic phase to ensure complete solubilization [5].
Step 2: Aqueous Phase Preparation - Dissolve the stabilizer (Poloxamer 407 or alternatives at 0.4-5% w/v) in purified water. For hydrophilic active compounds, incorporate into this aqueous phase [5].
Step 3: Spontaneous Self-Assembly - Add the aqueous phase dropwise to the organic phase under continuous stirring (without high-energy input). The progressive dilution of hydrotrope concentration triggers spontaneous self-assembly of lipid molecules into cubosomal nanostructures [2].
Step 4: Solvent Removal - Remove organic solvent by evaporation under reduced pressure or dialysis against appropriate buffers. This step is critical for obtaining toxicologically acceptable formulations free from residual solvents [2] [5].
Step 5: Equilibration - Allow the cubosomal dispersion to equilibrate at room temperature for 24 hours to ensure complete formation of the thermodynamically stable cubic phase before characterization and use [2].
Recent advances in cubosome manufacturing have introduced microfluidic approaches that enable precise control over particle characteristics and enhance production efficiency. This method is particularly valuable for large-scale production and offers superior reproducibility:
Step 1: Solution Preparation - Prepare lipid solution (GMO and stabilizer) in ethanol at optimized concentration (0.15-0.45 M). Simultaneously, prepare aqueous phase containing any hydrophilic components [9].
Step 2: Microfluidic Mixing - Utilize a microfluidic mixer with controlled flow rates. Simultaneously inject lipid and aqueous solutions at defined flow rate ratios (typically 1:1 to 1:3 aqueous:lipid). Optimal cubosome formation typically occurs at higher total flow rates (3-4 mL/min) and lower flow rate ratios (1.5:1) [9].
Step 3: Annealing - Collect the effluent and incubate at controlled temperature (typically 25-60°C) for 1-2 hours to facilitate fusion of precursor particles and formation of well-ordered cubic nanostructures [9].
Step 4: Purification - Remove any non-incorporated components through dialysis, centrifugation, or tangential flow filtration depending on scale requirements [9].
Comprehensive characterization of cubosomes is essential to ensure consistent performance and meet regulatory requirements. The following parameters should be evaluated for thorough quality assessment:
Table 2: Essential Characterization Parameters for Cubosome Formulations
| Parameter | Analytical Method | Target Specifications | Significance |
|---|---|---|---|
| Particle Size | Dynamic Light Scattering (DLS) | 100-300 nm | Influences biodistribution and cellular uptake |
| Size Distribution | Polydispersity Index (PDI) | PDI < 0.3 | Indicates formulation homogeneity |
| Surface Charge | Zeta Potential Measurement | ±10-30 mV (depending on application) | Predicts colloidal stability |
| Nanostructure | Small-Angle X-Ray Scattering (SAXS) | Characteristic cubic symmetry (Pn3m, Im3m, Ia3d) | Confirms internal architecture |
| Morphology | Transmission Electron Microscopy (TEM), Cryo-TEM | Well-defined cubic particles | Visual confirmation of structure |
| Encapsulation Efficiency | HPLC/UV after separation | >85% for most applications | Determines loading success |
| Stability | Size and PDI monitoring over time | <10% change in size over 30 days at 4°C | Indicates shelf-life potential |
Particle size and size distribution represent critical quality attributes that significantly influence in vivo behavior and biological performance. Dynamic light scattering provides rapid assessment of these parameters, with optimal cubosome formulations typically exhibiting diameters between 100-300 nm and polydispersity indices below 0.3, indicating homogeneous populations. Zeta potential measurements offer insights into surface charge characteristics that govern colloidal stability through electrostatic repulsion mechanisms. While specific target values depend on application requirements, magnitudes generally exceeding ±20 mV indicate physically stable dispersions resistant to aggregation [7] [5] [6].
Verification of cubic nanostructure represents a distinctive requirement for cubosome characterization, typically accomplished through small-angle X-ray scattering (SAXS). This technique identifies the characteristic Bragg peaks corresponding to the internal periodicity of the liquid crystalline architecture. The three primary cubic symmetries observed in cubosome systems include Pn3m (primitive, double diamond), Im3m (body-centered, gyroid), and Ia3d (face-centered), with specific symmetry dependent on lipid composition, presence of additives, and preparation conditions. Cryogenic transmission electron microscopy (cryo-TEM) provides direct visualization of the internal structure, revealing the periodic repeating patterns characteristic of well-formed cubosomes. Additional techniques including differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR) can provide complementary information about phase behavior and molecular interactions within the formulation [7] [6].
Cubosomes have demonstrated exceptional potential in oncology applications, particularly for delivering chemotherapeutic agents with improved therapeutic indices. The capacity for both passive targeting through the enhanced permeation and retention (EPR) effect and active targeting via surface-functionalized ligands positions cubosomes as versatile platforms for cancer therapy:
Table 3: Cubosome Applications in Cancer Therapy
| Drug Loaded | Cancer Model | Key Findings | Reference |
|---|---|---|---|
| Dacomitinib | Non-small cell lung cancer (NSCLC) | 7.7-fold reduction in IC50 compared to free drug; pH-triggered release (70% at pH 5.5 vs 6.3% at pH 7.4) | [7] |
| Doxorubicin | Breast cancer cells (MCF-7, MDA-MB-231) | Enhanced cytotoxicity against multidrug-resistant cells; efficient cellular uptake demonstrated | [5] |
| Gambogenic acid | Various cancer models | Improved encapsulation and intracellular delivery demonstrated | [4] |
| 5-Fluorouracil | Various cancer models | Successful encapsulation of hydrophilic anticancer drug | [4] |
The application of cubosomes for dacomitinib delivery in non-small cell lung cancer represents a notable case study in optimized cancer therapy. Researchers developed PEGylated cubosomes incorporating oleic acid that demonstrated pH-responsive behavior, with minimal drug release (6.30% ± 0.33%) at physiological pH (7.4) but substantial release (70.00% ± 1.01%) at acidic tumor microenvironment pH (5.5) over 24 hours. This selective release profile contributed to a 7.7-fold reduction in IC50 value compared to free drug against H-1975 cell lines, demonstrating significantly enhanced potency. Additionally, cellular uptake studies revealed immense improvement in internalization compared to negligible uptake of the free drug, with flow cytometry confirming apoptotic cell death primarily in the G1/S phase [7].
Beyond oncology, cubosomes have shown significant promise for oral drug delivery, particularly for compounds with challenging biopharmaceutical properties. The unique capacity of cubosomes to encapsulate both hydrophilic and hydrophobic drugs, combined with their bioadhesive properties and resistance to enzymatic degradation, makes them valuable for enhancing oral bioavailability. For transdermal applications, cubosomes facilitate skin penetration through their interaction with stratum corneum lipids, enabling enhanced delivery of therapeutic agents:
Oral Delivery Applications: Cubosomes have successfully improved the oral absorption of insulin in diabetic models, with GMO-based systems demonstrating enhanced permeability across intestinal barriers. Similarly, cubosomes encapsulating simvastatin have shown enhanced bioavailability of this poorly soluble drug, while piperine-loaded cubosomes have demonstrated improved cognitive function in experimental models, suggesting enhanced brain delivery [10].
Transdermal Delivery Applications: Capsaicin-loaded cubosomes have achieved high encapsulation efficiency (91-97%) with sustained release and prolonged retention in skin layers, offering advantages for topical analgesic therapy. Similarly, cubosomes incorporating silver sulfadiazine have shown excellent wound healing effects, while dapsone-loaded systems have demonstrated enhanced permeation across the epidermal layer with reduced side effects for dermatological applications [10].
The versatility of cubosome technology has enabled expansion into specialized therapeutic applications that leverage their unique structural and functional attributes:
Ocular Delivery: Cubosomes have been successfully employed for ocular administration of dexamethasone, ketorolac, timolol, and pilocarpine nitrate, demonstrating enhanced transcorneal permeation, improved retention time, reduced intraocular pressure, and decreased ocular irritation compared to conventional formulations [10].
Hybrid Systems for Biological Barriers: Recent innovation has demonstrated the application of cubosomes as fusogenic carriers for loading exosomes with large therapeutic molecules, including mRNA, antibodies, and chemotherapeutic agents. This approach leverages the spontaneous membrane fusion capability of cubosomes to efficiently load fragile biologics into exosomes while preserving their biological functions, showing particular promise for crossing challenging biological barriers like the blood-brain barrier [9].
Pediatric Formulations: Phytantriol-based cubosomes have been developed for nifedipine delivery via pediatric nasogastric tubes, addressing the significant challenge of administering poorly soluble drugs to pediatric patients. These systems demonstrated favorable flow characteristics through narrow-gauge tubes with complete drug recovery, overcoming the limitations of traditional extemporaneous preparations [6].
Understanding drug release behavior from cubosome systems is essential for predicting in vivo performance and designing optimized therapeutic regimens. The release kinetics from cubosomes are primarily governed by diffusion through the well-defined aqueous channels within the bicontinuous cubic structure, with the tortuous path creating a natural barrier that modulates release rates. This diffusion-controlled process typically follows Higuchi kinetics, where the quantity of drug released per unit area (Q) is proportional to the square root of time (t½), as described by the equation:
Q = Dm × Cd × (2A - Cd) × t½
Where Dm represents the diffusion coefficient of the drug in the cubic matrix, Cd is the drug solubility in the matrix, and A is the initial drug quantity per unit volume of the matrix [1].
The structural parameters of cubosomes significantly influence their release characteristics, with pore size, channel connectivity, and membrane composition serving as key determinants of diffusion rates. The three common cubic symmetries (Pn3m, Im3m, and Ia3d) exhibit distinct channel geometries and connectivity that directly impact release profiles. Additionally, environmental responsiveness can be engineered into cubosome systems to create triggered release behavior. pH-sensitive systems represent a prominent example, maintaining stability at physiological pH while accelerating drug release in acidic microenvironments such as tumor tissues or inflammatory sites. Similarly, enzyme-responsive, temperature-sensitive, and light-activatable cubosomes have been developed to provide spatial and temporal control over drug release [1] [7].
Figure 2: Drug release mechanisms and kinetics from cubosome systems
Cubosome technology represents a versatile and robust platform for advanced drug delivery applications, offering unique advantages through their distinctive internal architecture, high encapsulation capacity, and tunable release characteristics. The well-defined protocols for cubosome preparation using top-down, bottom-up, and emerging microfluidic approaches provide researchers with multiple pathways to develop optimized formulations for specific therapeutic needs. The expanding application landscape—from cancer therapy to oral delivery, transdermal systems, and specialized applications—demonstrates the remarkable adaptability of this nanocarrier system.
The future development of cubosome technology will likely focus on several key areas, including advanced functionalization for improved targeting, enhanced stimulus-responsiveness for precise spatiotemporal control, and implementation of quality-by-design principles for robust manufacturing. Additionally, the exploration of novel lipid materials beyond traditional GMO and phytantriol may expand the application horizon while addressing specific stability challenges. As characterization techniques continue to advance, particularly in the realm of in situ monitoring of nanostructural changes, our understanding of structure-function relationships will deepen, enabling more rational design of next-generation cubosome systems. With their proven potential and continuing innovation, cubosomes are positioned to make significant contributions to the evolving landscape of nanomedicine and targeted therapeutic delivery.
Glyceryl 1-monooctanoate is a digestion product of medium-chain triglycerides that acts as an excellent cholesterol solvent [1] [2]. Its primary application is the dissolution of retained cholesterol stones in the bile duct after cholecystectomy, particularly when mechanical removal methods have been unsuccessful or are not possible [2].
The compound works through direct physical dissolution. In vitro studies demonstrate that it dissolves mixed cholesterol gallstones more than twice as fast as sodium cholate solutions previously used for this purpose [1]. Research also indicates it exhibits unusual cholesterol solubility properties in aqueous solutions, which is fundamental to its efficacy [3] [4].
The following workflow outlines the established clinical procedure for direct biliary infusion, based on historical studies.
Indications and Patient Selection: This protocol is intended for patients with retained cholesterol bile duct stones where endoscopic or surgical removal is not feasible or has failed. Treatment is not suitable for pigment stones or patients with specific clinical contraindications [1] [2].
Administration and Regimen:
Efficacy and Limitations:
For preclinical research, the following quantitative data and experimental workflow are essential for evaluating dissolution agents.
Quantitative Dissolution Data
The table below summarizes key findings for glyceryl 1-monooctanoin and a modern natural combination for comparative purposes.
| Solvent / Combination | Reported Dissolution Rate / Efficacy | Experimental Context / Conditions |
|---|---|---|
| Glyceryl 1-monooctanoin (Monooctanoin) | Dissolves stones >2x faster than sodium cholate [1]. Complete dissolution in 50-75% of patients [2]. | Clinical T-tube infusion; 3-5 mL/hr for 5-21 days [1] [2]. |
| Combination: Sesame Oil, EVOO*, Psyllium, Dandelion | 92.57% ± 4.2 dissolution rate after 144 hours (T3) [5] [6]. Cholesterol release of 114.48 ± 4.2 mg [6]. | In vitro study on human cholesterol stones (>70% cholesterol) under simulated bile conditions [5] [6]. |
| Rowachol (Control) | 39.71% ± 1.9 dissolution rate after 144 hours (T3) [5] [6]. Cholesterol release of 42.57 ± 1.9 mg [6]. | In vitro study under identical conditions as above; used as a pharmaceutical comparator [5]. |
EVOO: Extra Virgin Olive Oil
Standardized In Vitro Workflow
The methodology from a recent 2025 study provides a robust model for in vitro testing of gallstone dissolution agents [5] [6].
Key Experimental Details:
Bioactive Compounds in Natural Agents: Research into alternative dissolution agents has identified key bioactive compounds. In a synergistic combination, oleic acid (from EVOO), taraxacin (from dandelion), arabinoxylan (from psyllium), and linoleic acid (from sesame oil) were strong positive correlates with dissolution efficacy, accounting for 94% of the observed variance in one study [6].
Toxicology and Safety Profile:
This compound remains a benchmark for direct-contact cholesterol gallstone dissolution. The provided protocols enable rigorous in vitro evaluation and comparison with emerging agents. Promising in vitro results from natural combinations like sesame oil, EVOO, psyllium, and dandelion extract require validation in well-designed in vivo models and clinical studies to assess safety, dosing, and effectiveness [6].
Lyotropic Liquid Crystals (LLCs) are highly ordered systems formed by the self-assembly of amphiphilic lipids in a solvent, typically water. Their unique nanostructures—such as lamellar, cubic, and hexagonal phases—make them exceptional platforms for encapsulating and delivering therapeutic agents with varying solubilities [1] [2]. Their biocompatibility and ability to provide sustained and controlled release are key advantages in modern drug formulation.
The specific LLC phase that forms depends on the lipid's molecular structure, concentration, and environmental conditions. Each phase offers distinct advantages for drug delivery, as summarized in the table below.
Table 1: Comparison of Key Lyotropic Liquid Crystalline Phases for Drug Delivery [1]
| Mesophase | Structure | Key Advantages | Limitations | Ideal for Drug Type | Typical Administration Routes |
|---|---|---|---|---|---|
| Lamellar (Lα) | Lipid bilayer sheets in a one-dimensional stack [1]. | Simple to produce; mimics biological membranes; fluid structure [1]. | Lower stability; faster drug release [1]. | Hydrophilic, Lipophilic, Amphiphilic [2] | Transdermal, Skin hydration [1] |
| Cubic (Bicontinuous) | Complex 3D network of water channels and lipid bilayers [1]. | High structural stability; sustains drug release; protects sensitive cargo (e.g., proteins) [1] [3]. | High viscosity; complex preparation and characterization [1]. | Hydrophilic (via water channels), Lipophilic (in the bilayer) [1] [4] | Ocular, Injectable, Vaginal [1] [4] |
| Inverse Hexagonal (HII) | Cylindrical lipid micelles arranged in a 2D hexagonal lattice [1]. | High viscosity ideal for depot formulations; stable for lipophilic drugs [1]. | Complex preparation limits scalability; high viscosity complicates injection [1]. | Lipophilic, Membrane Proteins [1] [3] | Injectable (depot), Implants [1] |
GMO, a widely used GRAS (Generally Recognized As Safe) lipid, exhibits rich lyotropic phase behavior. Upon hydration, it can transition from a lamellar phase to a highly viscous cubic phase, making it ideal for in situ forming implants or gels [2] [4]. As demonstrated in cardiac tissue research, this system can be applied epicardially, where the precursor solution transitions into a stable cubic phase upon contact with physiological fluids, acting as a biocompatible scaffold for drug delivery [2].
Below are detailed methodologies for formulating and characterizing LLC systems, adaptable for lipids like glyceryl 1-monooctanoate.
Protocol 1: Preparation of an In Situ Gelling LLC Precursor Formulation
This protocol describes the formulation of a lamellar phase precursor that swells into a cubic phase upon contact with an aqueous environment, suitable for vaginal, ocular, or injectable routes [2] [4].
Objective: To prepare a sterile, drug-loaded LLC precursor solution that forms a stable cubic phase in situ.
Materials:
Step-by-Step Methodology:
Protocol 2: Characterization of the Formed LLC Phase
Once the cubic phase is formed, it must be thoroughly characterized to confirm its structure and performance.
Objective: To identify the mesophase, assess its rheology, and evaluate drug release profiles.
Materials: Formed LLC gel, Polarized Light Microscope (PLM), Rheometer, Small-Angle X-ray Scattering (SAXS) equipment, USP dissolution apparatus.
Step-by-Step Methodology:
The following diagram illustrates the logical workflow from formulation to characterization of an LLC-based drug delivery system, and the relationship between the different liquid crystalline structures.
Diagram 1: Experimental workflow for developing LLC-based drug delivery systems, showing the key preparation steps and the structural outcomes dependent on hydration.
Successful development of an LLC formulation requires careful optimization of several parameters. The table below summarizes critical variables and their typical ranges or targets based on model GMO systems.
Table 2: Key Parameters for Optimizing LLC Formulations [1] [2] [4]
| Parameter | Typical Range / Target | Impact on Formulation |
|---|---|---|
| Lipid : Water Ratio | 60:40 to 80:20 (w/w) for lamellar precursor | Determines initial mesophase and injectability. Lower lipid content increases fluidity. |
| Stabilizer (e.g., Pluronic F127) | 0.5% - 2% (w/w of lipid) | Prevents particle aggregation in dispersed systems (cubosomes/hexosomes); enhances stability. |
| Hydration Medium pH | pH 4.2 (Vaginal) to 7.4 (General) | Affects drug solubility/state and must be compatible with the administration route. |
| Sterilization Method | Aseptic Filtration or Gamma-Irradiation | Autoclaving can disrupt the liquid crystalline structure. Gamma-irradiation is often compatible. |
| Drug Log P | Wide range (Hydrophilic to Lipophilic) | Determines encapsulation location: water channels (hydrophilic) vs. lipid bilayer (lipophilic). |
| Gelation Time | Instantaneous upon contact with aqueous fluid | Critical for in situ forming gels to prevent migration from the administration site. |
Lyotropic Liquid Crystalline structures represent a versatile and powerful platform for advanced drug delivery. The protocols and data provided here, primarily based on the extensively researched GMO, serve as a robust foundation for developing formulations using other monoglycerides like this compound. Future research should focus on overcoming scalability challenges and further exploring stimuli-responsive LLCs for personalized medicine.
Glyceryl 1-monooctanoate is a medium-chain monoglyceride derived from glycerol and octanoic acid. It is characterized as a broad-spectrum antimicrobial agent. Its structure confers amphiphilic properties, meaning the molecule has both hydrophilic (glycerol head) and lipophilic (fatty acid chain) regions. This structure is key to its ability to disrupt microbial cell membranes [1]. The compound has demonstrated activity against a range of pathogenic fungi, including yeasts and filamentous fungi, making it a compound of interest for topical antifungal formulations and preservative systems [2].
The table below summarizes the in vitro antifungal activity of this compound against various fungal organisms, as reported in the scientific literature.
| Fungal Organism | Activity Reported | Key Metric (e.g., MIC) | Testing Conditions / Notes |
|---|---|---|---|
| Candida albicans | Suppressed growth [2] | MIC: 200 mg/L [2] | Test duration: 30 days [2] |
| Candida parapsilosis | Suppressed growth [2] | Information not specified | Test duration: 30 days [2] |
| Aspergillus niger | Inhibited growth [2] | Information not specified | Test duration: 30 days [2] |
| Penicillium roqueforti | Inhibited growth [2] | Information not specified | Test duration: 30 days [2] |
| Penicillium jensenii | Inhibited growth [2] | Information not specified | Test duration: 30 days [2] |
| Alternaria sp. | Inhibited growth [2] | Information not specified | Test duration: 30 days [2] |
| Phoma sp. | Inhibited growth [2] | Information not specified | Test duration: 30 days [2] |
| Trichophyton mentagrophytes | Inhibited growth [2] | Information not specified | Test duration: 30 days [2] |
| Trichophyton rubrum | Inhibited growth [2] | Information not specified | Test duration: 30 days [2] |
The primary mechanism by which monoglycerides like this compound exert their antifungal effect is through the disruption of the fungal cell membrane. The following diagram illustrates the sequential process of this mechanism.
The amphiphilic nature of this compound allows it to act as a non-ionic surfactant. Its lipophilic fatty acid chain inserts into the lipid bilayer of the fungal cell membrane, while the hydrophilic glycerol headgroup remains in the aqueous interface. This integration disrupts the packing of membrane lipids, compromising the membrane's structural integrity [1]. The consequences of this disruption are:
Due to its amphiphilic nature and limited aqueous solubility, specific formulation strategies are required for in vitro testing to ensure the compound is in a bioavailable form.
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound against yeast-like fungi such as Candida albicans, based on methodologies inferred from the search results.
1. Reagent and Stock Solution Preparation
2. Microdilution Procedure
3. Incubation and Result Interpretation
Table 1: Basic Compound Information
| Property | Description |
|---|---|
| Chemical Name | This compound [1] |
| Synonyms | 1-monooctanoylglycerol, Monocaprylin [1] |
| CAS Number | 502-54-5 [2] [1] |
| Molecular Formula | C₁₁H₂₂O₄ [2] [1] |
| Molecular Weight | 218.29 g/mol [2] [1] |
| Description | A glycerol monolaurate derivative that functions as a broad-spectrum antimicrobial agent [2]. |
Table 2: Documented Antimicrobial Activity & Concentrations
The following table summarizes the minimum inhibitory concentrations (MICs) and effective levels reported in scientific literature. Note that "GML" in some studies refers to Glycerol Monolaurate, a closely related compound with similar activity.
| Target Microorganism | Reported Concentration | Context / Effect | Source |
|---|---|---|---|
| Candida albicans (Yeast) | 200 mg/L (MIC) [2] [1] | Antifungal activity after 30 days of exposure. | In vitro study |
| Staphylococcus aureus (Gram-positive) | 32.5 mg/L [2] [1] | Suppresses growth. | In vitro study |
| Escherichia coli (Gram-negative) | 32.5 mg/L [2] [1] | Suppresses growth. | In vitro study |
| Klebsiella pneumoniae (Gram-negative) | 32.5 mg/L [2] [1] | Suppresses growth. | In vitro study |
| Various Saprophytic & Pathogenic Fungi | 0 - 32.5 mg/L [2] [1] | Inhibits growth of Aspergillus niger, Penicillium spp., Trichophyton spp. | In vitro study |
| Staphylococcus aureus (in Biofilm) | ~0.3 mM (approx. 65.5 mg/L) [3] | Bactericidal effect; acts synergistically with aminoglycoside antibiotics (gentamicin, streptomycin). | In vitro biofilm model |
| Staphylococcus aureus (in a lipid nanoparticle) | Formulation at ≥10 µg/mL [4] | Inhibits growth by disrupting membrane potential. | Optimized nanoparticle study |
To help researchers design their experiments, here is key context from the studies that reported the quantitative data.
Q1: The antimicrobial effect of my this compound solution seems weaker than expected. What could be the issue?
Q2: Can this compound be used to treat bacterial biofilms?
Q3: Is this compound effective against Gram-negative bacteria?
The diagrams below outline the general workflow for testing antimicrobial activity and the compound's proposed mechanism of action.
The table below summarizes the available quantitative data on storage conditions for Glyceryl 1-monooctanoate and a related compound, Glyceryl Monostearate (GMS), to provide a practical reference.
| Property | This compound (Monoctanoin) | Glyceryl Monostearate (GMS) - for reference |
|---|
| Recommended Long-Term Storage | -80°C (in solvent, 6 months) -20°C (in solvent, 1 month) Room temperature (powder, continental US) [1] | Room temperature (cool, dry place) [2] | | Appearance | White to off-white solid [1] | White to light yellow, waxy powder [2] | | Melting Point | Information missing | 60-70°C [2] | | Shelf Life | Information missing | 24-36 months [2] | | Moisture Sensitivity | Hygroscopic DMSO impacts solubility [1] | Susceptible to saponification in presence of moisture, increasing acid value [2] | | Handling | Use newly opened, dry DMSO; aliquot to avoid repeated freeze-thaw cycles [1] | Store in a tightly closed container [2] |
Here are answers to common problems researchers might encounter:
Q1: What are the signs that my this compound stock solution has degraded? While specific degradation products for this compound are not listed in the search results, you should look for:
Q2: How can I prevent the hydrolysis of glycerol esters during storage? Hydrolysis is a primary stability issue. To mitigate it:
Q3: What is the best way to prepare a stock solution to ensure stability?
The following methodology is adapted from research data to evaluate the antimicrobial properties of this compound, which is crucial for confirming the potency of your stored material [1] [3].
1. Objective To determine the minimum inhibitory concentration (MIC) of this compound against pathogenic yeast (e.g., Candida albicans), Gram-positive (e.g., Staphylococcus aureus), and Gram-negative bacteria (e.g., Escherichia coli).
2. Materials
3. Procedure
4. Data Interpretation Compare the MIC values from your experiment with established values. For example, the literature reports an MIC of 200 mg/L for *Candida albicans* [3]. A significant increase in the MIC from your stored material could indicate a loss of potency due to degradation.
This experimental workflow can be visualized as follows:
The physical stability of lipid-based systems is highly dependent on processing conditions and composition. The following table summarizes key factors identified in the research:
| Factor | Impact on Crystallization & Stability | Key Findings from Literature |
|---|---|---|
| Cooling Rate [1] | Affects crystal structure, size, and network density. | Faster cooling (e.g., 20°C/min) produces smaller needle-like crystals and higher crystallization enthalpies, leading to a more compact network [1] [2]. Slower cooling can result in different polymorphic forms (e.g., sub-α phase) [1]. |
| Gelator Concentration [2] | Determines the onset of gelation and strength of the 3D network. | Higher concentrations lead to a tighter crystal network, improving hardness, thermal stability, and resistance to deformation. The onset gelation concentration can be as low as 2 wt% for some monoglycerides [2]. |
| Lipid Chain Saturation [2] | Impacts the ability to form stable oleogels. | Saturated fatty acid glycerides (e.g., GMS, GMC) form stable oleogels more readily. Unsaturated types (e.g., GMO) require a higher concentration to form a gel [2]. |
| Additives/Co-gelators [1] | Modifies the thermal and structural properties of the crystal network. | The addition of 5% GMO to Glyceryl Monostearate (GMS) in MCT oil resulted in a higher melting point and more stable oleogels, suitable for use near 40°C [1]. |
| Polymer Stabilizers [3] | Enhances the colloidal stability of nanostructured dispersions. | Non-ionic surfactants like Poloxamer 407 and polysorbates are commonly used to stabilize liquid crystalline nanoparticles (cubosomes/hexosomes), preventing aggregation and crystallization [3]. |
To troubleshoot crystallization issues, a multi-technique approach is essential. Here are standard protocols for key experiments cited in the literature.
This method is adapted from studies on monoglyceride-based oleogels [2].
This protocol is used for characterizing GMO-based nanoparticles like cubosomes [3].
Frequently Asked Questions
Q: What can I do if my oleogel is too soft or has low oil-binding capacity?
Q: Why is my nanoparticle dispersion unstable, leading to precipitation?
Q: How can I increase the melting point of my lipid formulation for hot-climate stability?
The data and recommendations provided here are based on published studies for lipids such as Glyceryl Monooleate (GMO) and Glyceryl Monocaprylate (GMC). While GMC is a medium-chain lipid, its specific isomer "1-monooctanoate" may exhibit distinct crystallization behavior.
The following table summarizes the Minimum Inhibitory Concentration (MIC) data available from current research for this compound (CAS 502-54-5) against various microorganisms [1] [2].
| Microorganism Type | Specific Species/Strain | Reported MIC (mg/L) | Test Duration |
|---|---|---|---|
| Pathogenic Yeast | Candida albicans | 200 | 30 days [1] [2] |
| Gram-positive Bacteria | Staphylococcus aureus | Effective (MIC not specified) | 30 days [1] [2] |
| Gram-negative Bacteria | Escherichia coli, Klebsiella pneumoniae | Effective (MIC not specified) | 30 days [1] [2] |
| Saprophytic Fungi | Aspergillus niger, Penicillium species, Alternaria sp., Phoma sp. | Effective at ≤32.5 mg/L | 30 days [1] |
| Pathogenic Fungi | Trichophyton mentagrophytes, Trichophyton rubrum | Effective at ≤32.5 mg/L | 30 days [1] |
The published data indicates a 30-day incubation period for MIC tests but does not detail the specific methodology [1] [2]. The diagram below outlines a standard broth microdilution method you can adapt based on CLSI or EUCAST guidelines.
To design a robust experiment for determining the minimum effective dose, please consider the following aspects:
If you encounter problems, here are some potential solutions:
Q1: What are the known degradation products or pathways for glyceryl 1-monooctanoate? A1: Specific degradation studies on this compound are not readily available in the searched literature. Analysis should focus on general principles of glyceride degradation:
Q2: What analytical methods are suitable for characterizing this compound and its stability? A2: Based on research into similar compounds, the following methodologies are applicable:
| Method | Application / Target | Key Points |
|---|---|---|
| UHPLC/Q-TOF-MS [2] | Screening for ester contaminants (3-MCPDEs, GEs) & potential degradants. | High-resolution mass spectrometry; ideal for untargeted screening of unknown degradants in glycerin matrices. |
| Gas Chromatography (GC) [3] | Analysis of common fatty acid glycerides. | Well-established for separation and quantification of glycerides. |
| Cryo-TEM Imaging [4] | Characterizing nanostructure physical form and stability. | Assesses carrier system physical stability; relevant for formulated drug products. |
Q3: How can I visualize the experimental workflow for degradation product analysis? A3: The following diagram outlines a general strategy adapted from contaminant screening approaches for related materials:
Challenge: Inconsistent or low yields in synthesis.
Challenge: Need for high-purity monoglycerides.
Challenge: Formulation instability of lipid-based systems.
The table below summarizes the key identifiers and basic physical properties of this compound.
| Property | Description |
|---|---|
| Chemical Name | 1-monooctanoylglycerol [1] |
| Common Name | Monocaprylin [1] |
| CAS Number | 502-54-5 [1] |
| Molecular Formula | C11H22O4 [1] |
| Molecular Weight | 218.29 g/mol [1] |
| Primary Function | Broad-spectrum antimicrobial agent [1] |
This compound (GMC) can form structured oleogels in soybean oil. The following table outlines its key gelation parameters and the resulting gel properties [2].
| Property | Description / Value |
|---|---|
| Onset Gelation Concentration | 2 wt% in soybean oil [2] |
| Crystal Morphology | Small needle-like crystals [2] |
| Crystal Polymorph | β and β′ crystals [2] |
| System Type | Thermally reversible viscoelastic solid [2] |
This compound exhibits broad-spectrum antimicrobial activity. The minimum inhibitory concentration (MIC) for the pathogenic yeast Candida albicans is 200 mg/L. It is also effective against various other fungi, Gram-positive (Staphylococcus aureus), and Gram-negative bacteria (Escherichia coli, Klebsiella pneumoniae) [1].
Here are detailed methodologies for studying oleogel properties, based on the research analyzed.
1. Protocol for Oleogel Preparation [2] - Materials: Glyceryl monocaprylate (GMC), soybean oil. - Procedure: 1. Add a specific amount of GMC (e.g., 2-15% by weight) to soybean oil in a container. 2. Heat the mixture to 80 °C with agitation at 500 rpm until the GMC is completely dissolved. 3. Cool the mixture down to room temperature. 4. Equilibrate the sample at 4 °C for 24 hours to allow the gel structure to fully form before analysis.
2. Protocol for Determining Onset Gelation Concentration (OGC) [2] - Method: Inverted Tube Method - Procedure: 1. Prepare a series of samples with increasing concentrations of GMC in soybean oil (e.g., from 0.5% to 15%). 2. After the 24-hour equilibration period at 4°C, invert the sample bottles at room temperature. 3. The OGC is defined as the lowest concentration at which the sample does not flow or slip within a set time (e.g., 1 hour).
3. Protocol for Characterizing Oleogel Microstructure [2] - Technique: Polarized Light Microscopy (PLM) - Procedure: 1. After storage, lightly spread a small amount of the oleogel on a microscope glass slide. 2. Immediately place a cover slip on top to ensure a uniform, thin layer. 3. Observe the sample at 25 °C under a 20x objective lens to visualize the crystal size and network structure.
I hope this technical guide provides a solid foundation for your work. To summarize the key points:
Glyceryl 1-monooctanoate, also known as Monoctanoin or Monocaprylin (CAS No. 502-54-5), is a monoacylglycerol with the molecular formula C11H22O4 and a molecular weight of 218.290 g/mol [1].
The table below summarizes its basic characteristics:
| Property | Description / Value |
|---|---|
| IUPAC Name | 1-monooctanoylglycerol [1] |
| Molecular Formula | C11H22O4 [1] |
| Molecular Weight | 218.290 g/mol [1] |
| CAS Number | 502-54-5 [1] |
| Main Application | Broad-spectrum antimicrobial agent; used as a pharmaceutical excipient [1]. |
| Appearance | Information not specified in search results. |
In the synthesis of monoacylglycerols like this compound, impurities typically arise from incomplete reaction, side reactions, or the degradation of the product itself. The following framework, inspired by quality control practices for similar lipid compounds, can guide your impurity profile control.
A patent for a related compound, Glyceryl monocaprylate, highlights key process parameters that influence the final product's purity. Controlling these is crucial for minimizing impurities [2].
| Process Parameter | Typical Range / Method | Purpose in Impurity Control |
|---|---|---|
| Catalyst Type & Concentration | NaOH or KOH; mass ratio to glycerol 0.1-0.5:100 [2] [3] | Optimizes reaction efficiency to minimize unreacted materials and by-products. |
| Reaction Temperature | 180°C - 250°C [2] [3] | Higher temperatures accelerate reaction but may promote degradation. |
| Reaction Pressure | Reduced pressure (e.g., -0.06 MPa to -0.09 MPa) [2] | Removes water produced during esterification, driving the reaction forward. |
| Molar Ratio (Glycerol:Acid) | 1.2:1 to 1.3:1 [3] | Excess glycerol favors the formation of monoesters over di- and tri-glycerides. |
| Purification (Distillation) | Multi-stage molecular distillation at high vacuum (e.g., 3-10 Pa) and specific temperatures [2] [3] | Separates and removes unreacted fatty acids, glycerol, and other volatile impurities. |
| Neutralization | Addition of acid (e.g., phosphoric acid) to pH 6.0-7.5 post-reaction [3] | Deactivates and removes basic catalysts. |
While specific methods for Monoctanoin are not listed, standard techniques for lipid analysis include:
The following diagram outlines a generalized experimental workflow for establishing an impurity profile, integrating principles from the search results.
Q1: What is the most critical step to ensure a high monoester content and low acid value? A1: The purification step is paramount. Multi-stage molecular distillation under high vacuum is a highly effective technique cited in patents to remove free fatty acids (reducing acid value), glycerol, and other impurities, thereby significantly increasing the monoester content and purity of the final product [2] [3].
Q2: How can I prevent the formation of di- and tri-glycerides during synthesis? A2: Using an excess of glycerol in the reaction mixture is a standard strategy. This shifts the chemical equilibrium towards the formation of monoacylglycerols. For instance, a molar ratio of glycerol to fatty acid (or ester) of 1.2:1 to 1.3:1 is commonly employed to favor monoester production [3].
Q3: Our product has a high acid value. What are the likely causes and solutions? A3: A high acid value indicates excess free fatty acids.
| Feature | Glyceryl 1-monooctanoate | Glycerol Monooleate (GMO) |
|---|---|---|
| IUPAC Name/ Synonyms | This compound; Glyceryl monocaprylate [1] | Glyceryl monooleate; 1-Oleoyl-rac-glycerol; Monomuls 90-O18 [2] [3] |
| Fatty Acid Chain | Octanoic acid (C8:0), Saturated [1] | Oleic acid (C18:1), Monounsaturated [2] |
| Molecular Formula | C₁₁H₂₂O₄ [1] | Information missing from search results |
| Molecular Weight | 218.29 g/mol [1] | Information missing from search results |
| CAS Number | 502-54-5 [1] | Information missing from search results |
| Primary Bioactivity | Broad-spectrum antimicrobial [1] | Drug delivery via self-assembled nanostructures [2] |
| Key Findings | Suppresses growth of Gram-positive & Gram-negative bacteria, pathogenic yeast, and fungi [1] | Forms non-lamellar, thermodynamically stable lyotropic liquid crystal phases (e.g., cubosomes, hexosomes) [2] |
| Quantitative Data | MIC for Candida albicans: 200 mg/L [1] | Particle size (for Doxorubicin-loaded NPs): ~180-250 nm [2] |
| Proposed Mechanism | Information missing (Likely disrupts microbial membranes) | High drug entrapment; sensitizes MDR cells by inhibiting drug efflux transporters [2] |
| Key Applications | Antimicrobial preservative; potential topical treatment [1] | Nanocarrier for enhanced solubility, bioavailability, and targeting of chemotherapeutics [2] [4] |
Here is a summary of key experimental methodologies and findings from recent studies to support the comparison.
1. Antimicrobial Activity of this compound
2. GMO-based Nanoparticles for Anticancer Drug Delivery
The following diagrams illustrate the distinct pathways and mechanisms of action for each compound.
This compound: Antimicrobial Mechanism
Glycerol Monooleate: Nanoparticle Drug Delivery Workflow
The table below summarizes key experimental findings that directly compare the efficacy of Glyceryl 1-monooctanoate with other enhancers, specifically sodium octanoate (C8) and sodium hexanoate (C6), in enhancing the rectal absorption of the antibiotic gentamicin in rabbit models [1] [2].
| Enhancer | Common Name/Abbreviation | Key Experimental Findings | Onset/Duration of Action |
|---|---|---|---|
| This compound | MO, Monoctanoin [3] | Significant enhancement of gentamicin absorption; effective in "hollow-type" suppositories [2]. | Duration: Effect similar to C8; marked decrease after 6 hrs, effect disappears 24 hrs after pre-treatment [1]. |
| Sodium Octanoate | C8 | Significant enhancement of gentamicin absorption [1]. | Duration: Marked decrease after 6 hrs, effect disappears 24 hrs after pre-treatment [1]. |
| Sodium Hexanoate | C6 | Significant enhancement of gentamicin absorption [1]. | Duration: Shorter than C8 and MO; marked decrease observed at 2 and 6 hrs after pre-treatment [1]. |
This compound belongs to a class of medium-chain fatty acid-based enhancers. Its primary mechanism involves transiently disrupting the lipid bilayer of mucosal membranes to increase paracellular or transcellular drug transport.
The comparative data in the table above was generated using specific and reproducible experimental models. Here are the key methodological details:
This was the primary model used for the head-to-head comparison of MO, C8, and C6 [1] [2].
While not used in the MO studies cited, the following protocol is a standard for investigating enhancer efficacy and mechanism [4].
In direct comparison with sodium octanoate (C8) and sodium hexanoate (C6), This compound (MO) demonstrates a potent and medium-length duration of action. Its efficacy is similar to C8 and superior to the shorter-chain C6.
The table below summarizes the available data on the antimicrobial activity of glyceryl 1-monooctanoate and some conventional and natural preservatives. Note that efficacy varies significantly based on concentration, target microorganism, and the specific product formulation.
| Preservative | Type | Antimicrobial Spectrum (Reported) | Key Efficacy Data (from cited studies) |
|---|
| This compound | Synthetic Lipid Derivative | Gram-negative: E. coli, K. pneumoniae Gram-positive: S. aureus Fungi/Yeast: C. albicans, C. parapsilosis [1] | MIC of 200 mg/L for Candida albicans; suppresses growth of pathogenic yeast and bacteria [1]. | | Sorbic Acid & Salts | Conventional Synthetic | Broad-spectrum vs. mold, yeast, fungi [2] | Considered safe and effective; widely used for its broad antibacterial action and stability [2]. | | Sodium Benzoate | Conventional Synthetic | Effective vs. bacteria, yeast [3] | Used at 1 g/L in vegetable sauce challenge studies [3]. | | Lemongrass Essential Oil | Natural | Effective vs. E. coli [3] | 512 mg/kg reduced E. coli by 1.9 log CFU/g in vegetable sauce; higher concentrations achieved elimination [3]. | | Heat Treatment | Physical | Broad-spectrum | 90°C for 1 min reduced E. coli to below detection limits in vegetable sauce [3]. | | Acidification (e.g., Citric Acid) | Conventional / Natural | Creates hostile environment for microbes | pH 3.2 reduced E. coli to below detection limits in vegetable sauce [3]. |
To objectively evaluate and compare preservatives, researchers use standardized testing methods. The protocols below are key for generating the kind of comparative data presented in the previous section [4].
The following workflow diagram visualizes the key steps of this standard method:
Understanding how different preservatives work provides context for their spectrum and efficacy.
The table below summarizes a validated HPLC method for determining glyceryl monostearate content in a pramipexole cream, as detailed in a patent [1].
| Parameter | Specification / Value |
|---|---|
| Analyte | Glyceryl Monostearate |
| Matrix | Pramipexole Cream |
| Column | Octadecylsilane-bonded silica gel (C18) |
| Mobile Phase | Mix of Methanol, Acetonitrile, and a 0.1% Trifluoroacetic acid solution (45:45:10, v/v) |
| Detection | Evaporative Light-Scattering Detector (ELSD) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
The patent [1] outlines a specific sample preparation and system suitability protocol:
Sample Solution Preparation:
Blank Solution Preparation: The blank solution is prepared using the excipients of the cream, excluding glyceryl monostearate and the active drug (pramipexole), following the same method as the sample solution.
Reference Solution Preparation: A reference substance of glyceryl monostearate is dissolved and diluted with the mobile phase to a concentration of 1 mg/mL.
System Suitability Test:
The provided method is a robust starting point. When adapting it for glyceryl 1-monooctanoate, you should consider the following aspects, which are supported by general practices in lipid analysis [2] [3]:
The following diagram illustrates the logical workflow for developing and validating an HPLC method based on an existing one.
| Feature | Medium-Chain Fatty Acids (MCFAs) | Glyceryl 1-monooctanoate |
|---|---|---|
| Chemical Class | Fatty acids (e.g., Caprylic, Capric acid) [1] [2] | Monoacylglycerol (ester of glycerol and octanoic acid) [3] |
| Primary Mechanism | Reversible modulation of intestinal tight junctions to enhance paracellular transport [4] [1] [2]. | Information missing in available search results; known to have broad-spectrum antimicrobial activity [3]. |
| Key Experimental Model | Caco-2 cell monolayers (human intestinal epithelial model) [1] [2]. | Antimicrobial susceptibility tests (e.g., against Candida albicans, S. aureus) [3]. |
| Enhancement Efficacy | Dose-dependent increase in permeability of hydrophilic markers (e.g., mannitol); Caprate (C10) showed strong effect linked to cellular physiology [1] [2]. | Quantitative data on permeability enhancement is missing from available search results. |
| Application Context | Widely studied in oral drug delivery for enhancing absorption of poorly permeable drugs [4] [1]. | Primarily identified for its antimicrobial properties in the provided search results [3]. |
While a direct comparison isn't feasible, here is a deeper look into the established data for each substance.
The following diagram illustrates the cellular mechanism of MCFAs, based on the described studies:
The lack of a direct comparison highlights a potential opportunity for further investigation.
The table below summarizes the key characteristics and experimental findings for GMO-based lipid nanoparticles from the search results.
| Performance Aspect | Key Findings for GMO-Based Systems | Supporting Experimental Data & Context |
|---|---|---|
| General Biocompatibility | Considered non-toxic, biodegradable, biocompatible, and has FDA GRAS (Generally Recognized as Safe) status [1]. | -- |
| Comparative Cytotoxicity | Shows lower cytotoxicity and less deleterious impact on cells compared to Phytantriol (PHT)-based nanoparticles [2] [3]. | Cell Lines Tested: Cervical cancer (HeLa) and human fibroblast (MSU 1.1) cells [2]. Assays: Cell viability (WST-1), reactive oxygen species (ROS) generation, cytoskeleton integrity, and gene expression analysis [2]. | | Membrane Interaction & Hemolysis | Interacts strongly with model and cell membranes. Can cause significant hemolysis (red blood cell rupture), unlike some other lipid compositions [4]. | Experimental Model: Rat whole blood and model membranes (soy phosphatidylcholine liposomes) [4]. Method: Hemolysis assay and Fluorescence Resonance Energy Transfer (FRET) to monitor lipid mixing kinetics [4]. | | Drug Delivery Efficacy | Effective as a carrier for an anticancer drug (e.g., Doxorubicin). Shows increased toxicity on breast cancer cell lines and ability to overcome multidrug resistance [1]. | Cell Lines: Breast cancer cells (MCF-7 and MDA-MB-231) [1]. Methods: Remote drug loading, cytotoxicity assays (MTT-test), confocal laser scanning microscopy (CLSM) for cellular uptake [1]. | | Permeation Enhancement | Cubic and lamellar phases of GMO can enhance skin permeability, acting as a permeation enhancer for topical/transdermal delivery [5]. | Experimental Model: Excised pig skin [5]. Method: Confocal Laser Scanning Microscopy (CLSM) to track permeation of a fluorescent model compound (sodium fluorescein) [5]. | | Stimuli-Responsive Delivery | GMO/Glyceryl Monostearate (GMS) blends can be designed for magnetically induced thermo-responsive "on-demand" drug release [6]. | Method: Drug release studies at 37°C vs. 42°C, with and without exposure to an alternating magnetic field (AMF) [6]. Model Drug: Nifedipine [6]. |
For researchers looking to replicate or understand the depth of these studies, here are the methodologies used in the cited papers.
The following diagram outlines a general experimental workflow for developing and evaluating GMO-based drug delivery systems, synthesized from the protocols above.
The table below summarizes the key characteristics of this compound based on available data:
| Property | Description |
|---|---|
| Chemical Name | This compound; 1-monooctanoylglycerol [1] |
| CAS Number | 502-54-5 [1] |
| Molecular Formula | C11H22O4 [1] |
| Molecular Weight | 218.290 g/mol [1] |
| Primary Function | Broad-spectrum antimicrobial agent [1] |
| Antimicrobial Spectrum | Pathogenic yeast (Candida albicans, Candida parapsilosis), Gram-positive (Staphylococcus aureus), and Gram-negative bacteria (Escherichia coli, Klebsiella pneumoniae) [1] |
The table below objectively compares this compound with other well-studied glycerol esters, highlighting differences in their fatty acid composition, primary functions, and applications.
| Compound | Fatty Acid Chain | Key Functions & Properties | Primary Applications |
|---|---|---|---|
| This compound (Monoctanoin) [1] | C8:0 (Octanoic/Caprylic Acid) | Broad-spectrum antimicrobial | Potential use as an anti-infective agent; research stage [1] |
| Glyceryl Monolaurate (GML) [2] [3] [4] | C12:0 (Lauric Acid) | Potent antimicrobial; immunomodulatory (inhibits T-cell signaling & cytokine production); alters plasma membrane lipid dynamics [2] [3] | Food preservative, cosmetics, pharmaceuticals; studied for immunomodulation [2] [4] |
| Glyceryl Monostearate (GMS) [5] [6] [4] | C18:0 (Stearic Acid) | Emulsifier, stabilizer, texture improver; low water solubility [5] [6] [4] | Bakery, dairy, margarine, cosmetics, pharmaceuticals (excipient) [6] [4] |
Immunomodulatory Mechanism of Glycerol Monolaurate (GML)
Anti-inflammatory and Anti-apoptotic Effects of GML
The diagram below illustrates the mechanism by which Glycerol Monolaurate (GML) modulates T-cell activation, as detailed in the experimental findings.
| Monoglyceride | Key Characteristics & Functions | Common Formulation Types | Reported Experimental Data |
|---|
| Glyceryl Monooleate (GMO) [1] [2] | - Amphiphilic lipid that self-assembles in water. [1]
Here are detailed methodologies for formulating and characterizing monoglyceride-based delivery systems, which can be adapted for this compound.
This method, used for GMS-based systems, can serve as a template [3]:
This protocol is standard for GMO-based nanostructures [1]:
These are essential tests for any monoglyceride formulation [1] [3]:
Establishing a predictive IVIVC is challenging for complex lipid-based systems. The following workflow outlines the general process based on regulatory guidance and research, which can be applied to monoglyceride formulations [5] [6].
The complex in vivo processing of lipid formulations makes establishing a robust IVIVC difficult. Here are the main challenges and potential solutions [7] [6]:
Challenge: Dynamic In Vivo Processing. Unlike conventional solid dosage forms, lipid formulations undergo digestion, solubilization, and potential lymphatic transport, which are hard to replicate in vitro.
Strategy: Use Biorelevant Models. Employ advanced in vitro lipolysis models that simulate gastrointestinal digestion more closely than simple dissolution tests.
Challenge: Lack of Standardization. No single in vitro method is universally accepted or predictive for all lipid-based formulations.
Strategy: Formulation-Specific Approach. The IVIVC model is highly dependent on the specific formulation. A correlation developed for one lipid system may not apply to another.
Challenge: Variable Correlation Levels. A Level A correlation (point-to-point) is the most predictive but also the most difficult to achieve.
Strategy: Aim for Lower-Tier Correlations. For formulation development and ranking, Level B (comparing mean dissolution and residence times) or Level C (linking a single time point to a PK parameter) correlations can be sufficiently informative.
| Monoglyceride | Common Name | Typical Test Concentrations | Spectrum of Activity & Key Findings | Primary Proposed Mechanism |
|---|
| Glyceryl 1-Monooctanoate [1] | Monocaprylin, Monooctanoin | - MIC: 200 mg/L (∼0.92 mM) vs C. albicans [1]
For researchers aiming to replicate or build upon these findings, here is a summary of key experimental methodologies from the literature.
The antimicrobial lipids primarily target the bacterial cell membrane, but some also exhibit significant immunomodulatory effects.
The following diagram illustrates the primary antibacterial and anti-inflammatory mechanisms of GML, highlighting its multi-faceted bioactivity.